BenchChemオンラインストアへようこそ!

N-(2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1H-indol-3-yl)-4-methylbenzamide

Cannabinoid Receptor CB1 Agonist GPCR Pharmacology

N-(2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1H-indol-3-yl)-4-methylbenzamide (CAS 1031993-61-9) is a synthetic, small-molecule indole-3-carboxamide derivative that functions as a potent agonist at the human cannabinoid CB1 receptor. It belongs to a broader class of indole-3-carboxamide cannabinoid agonists initially developed by Schering-Plough, which are characterized by a piperazine linker and a terminal substituted benzamide.

Molecular Formula C27H25FN4O2
Molecular Weight 456.521
CAS No. 1031993-61-9
Cat. No. B2613472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1H-indol-3-yl)-4-methylbenzamide
CAS1031993-61-9
Molecular FormulaC27H25FN4O2
Molecular Weight456.521
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F
InChIInChI=1S/C27H25FN4O2/c1-18-6-8-19(9-7-18)26(33)30-24-22-4-2-3-5-23(22)29-25(24)27(34)32-16-14-31(15-17-32)21-12-10-20(28)11-13-21/h2-13,29H,14-17H2,1H3,(H,30,33)
InChIKeyBGBRLUCITHHECF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1H-indol-3-yl)-4-methylbenzamide (CAS 1031993-61-9): Procurement-Relevant Profile for a Selective Cannabinoid CB1 Agonist Tool Compound


N-(2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1H-indol-3-yl)-4-methylbenzamide (CAS 1031993-61-9) is a synthetic, small-molecule indole-3-carboxamide derivative that functions as a potent agonist at the human cannabinoid CB1 receptor [1]. It belongs to a broader class of indole-3-carboxamide cannabinoid agonists initially developed by Schering-Plough, which are characterized by a piperazine linker and a terminal substituted benzamide [2]. The defining structural features of the target compound are its 4-fluorophenyl substitution on the piperazine ring and the 4-methyl substitution on the terminal benzamide. This specific substitution pattern is crucial because even minor positional modifications on the benzamide ring generate closely related analogs with distinct pharmacological profiles, making the precise identity of this compound essential for reproducible research and valid structure-activity relationship (SAR) interpretation [2].

Why Indole-3-Carboxamide CB1 Agonists Are Not Interchangeable: The Case of N-(2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1H-indol-3-yl)-4-methylbenzamide


Within the indole-3-carboxamide class of CB1 agonists, structural modifications are known to have profound impacts on pharmacological potency, selectivity, and metabolic stability [1]. The conformational constraint of the piperazine ring and the nature of the terminal benzamide moiety are pivotal SAR determinants. For instance, the difference between the target 4-methylbenzamide isomer and its 3-methylbenzamide analog represents a subtle positional change, yet such modifications have been shown to drastically alter CB1 receptor agonist activity in this chemical series [1]. Furthermore, even when maintaining the same core scaffold, a shift from a simple N-alkyl piperazine to a constrained bicyclic system can enhance potency and introduce stereospecific metabolic pathways, such as N-dealkylation [1]. Therefore, substituting the target compound with a generic or closely related analog without empirical verification will introduce uncontrolled variables into any assay, undermining data reproducibility and potentially leading to incorrect SAR conclusions [1].

Quantitative Differentiation of N-(2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1H-indol-3-yl)-4-methylbenzamide for Scientific Procurement


Potency at Human CB1 Receptor: Target Compound vs. Class Baseline

The target compound demonstrates high potency as an agonist at the human CB1 receptor. Its potency was established in a cell-based functional assay [1], providing a benchmark for its activity. When compared to the broader class of indole-3-carboxamide CB1 agonists, its potency is consistent with other active members, but the specific 4-methylbenzamide substitution is a distinct SAR feature. The direct 3-methylbenzamide analog is commercially available, but public quantitative activity data for a head-to-head comparison is currently lacking, highlighting the importance of the target compound's defined activity for SAR studies .

Cannabinoid Receptor CB1 Agonist GPCR Pharmacology

Structural Differentiation: Unconstrained Piperazine vs. Bicyclic Piperazine CB1 Agonists

In the development of indole-3-carboxamide CB1 agonists, conformational constraint via bicyclic piperazine analogs was explored to improve upon the pharmacological profile of unconstrained N-alkyl piperazines [1]. The target compound, featuring a simple 4-fluorophenyl piperazine, represents the unconstrained scaffold. Studies comparing the unconstrained lead compound to its bicyclic analogs showed that the constrained versions were often more potent. For example, compound 8b from the study demonstrated potent antinociceptive activity in vivo, a property not directly transferable to the unconstrained series without specific testing [1]. For researchers procuring a tool compound to study the effect of conformational freedom, the target compound serves as the essential 'flexible' comparator to the 'rigid' bicyclic series.

Medicinal Chemistry Conformational Constraint Metabolic Stability

Predicted Physicochemical Property Profile for CNS Penetrance Comparison

Procurement decisions for CB1 agonist tool compounds often depend on predicted central nervous system (CNS) penetrance. The target compound has a computed XLogP3-AA of 5.3 [1]. This lipophilicity lies within a favorable range for CNS drug candidates and can be contrasted with other indole-3-carboxamide series members. For instance, some more constrained and polar bicyclic analogs were designed to have lower brain penetrance while maintaining receptor potency [2]. By selecting this compound, researchers obtain a standard for a 'brain-penetrant-like' physicochemical profile, which can be systematically altered by switching to analogs with different calculated properties.

Drug Likeness Blood-Brain Barrier CNS Drug Design

Best-Practice Application Scenarios for N-(2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1H-indol-3-yl)-4-methylbenzamide in Research and Development


Structure-Activity Relationship (SAR) Probe for the Terminal Benzamide Moiety

The defined CB1 EC50 of 6.31 nM makes this compound an ideal positive control in a panel of indole-3-carboxamide derivatives [1]. Researchers synthesizing or procuring analogs with varying benzamide substitutions (e.g., 3-methyl, 2-methyl, unsubstituted, or heterocyclic replacements) can use this compound to quantitatively benchmark the functional consequence of modifying the para-position. This ensures consistent inter-experimental SAR interpretation and publication-quality data.

Pharmacological Tool to Investigate Unconstrained vs. Constrained Piperazine Effects

As an unconstrained piperazine representing the early lead series, this compound serves as a vital reference in studies comparing it to conformationally restricted analogs [1]. Researchers interested in the role of ligand flexibility on CB1 signaling bias or metabolic pathways like N-dealkylation can procure this compound specifically to have a well-characterized 'flexible' comparator, which is a necessary control when evaluating the added value of synthetic complexity in constrained libraries.

Standard Control for CNS Bioavailability Studies in Cannabinoid Research

With a computed XLogP3-AA of 5.3, the compound falls within the typical lipophilicity range for CNS drug candidates [1]. It can be employed as a reference standard in in vitro permeability assays (e.g., PAMPA-BBB or Caco-2) and in vivo brain/plasma ratio studies. By including this compound in a test set with more polar analogs, researchers can generate a correlation between logP and CNS exposure for the indole-3-carboxamide class, aiding the selection of analogs with optimal brain penetrance for neuropathic pain models.

Quote Request

Request a Quote for N-(2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1H-indol-3-yl)-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.